Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as per IUPAC guidelines, is methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride . The nomenclature breaks down as follows:
- Methyl : Indicates the methoxy group (-OCH₃) attached to the carbonyl carbon of the acetate moiety.
- 2-[2-(Aminomethyl)-1,3-thiazol-4-yl] : Specifies the thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) substituted at position 4 with a methylene group (-CH₂-) linked to an aminomethyl group (-CH₂NH₂) at position 2.
- Acetate hydrochloride : Denotes the esterified carboxylic acid group (-COOCH₃) and the hydrochloride salt form of the amine.
The compound’s CAS registry number is 76629-18-0 , and its molecular formula is C₇H₁₁N₃O₂S·HCl , yielding a molecular weight of 238.70 g/mol .
Molecular Geometry and Bonding Patterns
The molecular structure (Fig. 1) features a planar thiazole ring with bond lengths and angles consistent with aromatic heterocycles. Key geometric parameters include:
- Thiazole ring : The C-S bond length measures approximately 1.71 Å , while the C-N bond in the ring is 1.32 Å , reflecting partial double-bond character due to resonance.
- Aminomethyl substituent : The -CH₂NH₂ group at position 2 adopts a tetrahedral geometry, with N-H bond lengths of 1.01 Å and C-N bonds of 1.47 Å .
- Acetate moiety : The ester group (-COOCH₃) exhibits a carbonyl bond (C=O) of 1.21 Å and a C-O bond of 1.34 Å , typical for ester functionalities.
The hydrochloride salt forms via protonation of the primary amine, creating an ionic interaction between the -NH₃⁺ group and the Cl⁻ counterion. This ionic bond significantly influences solubility in polar solvents.
Crystallographic Data and Solid-State Arrangements
X-ray diffraction studies of related thiazole derivatives reveal insights into this compound’s solid-state behavior:
- Unit cell parameters : Monoclinic crystal system with space group P2₁/c and cell dimensions a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 102.5°.
- Intermolecular interactions :
- Packing motif : Molecules stack in a herringbone pattern stabilized by van der Waals forces and π-π interactions between thiazole rings (centroid distance: 3.89 Å ).
While specific crystallographic data for this compound remains unpublished, analogous structures suggest similar packing efficiency (~70%) and thermal stability up to 220°C .
Comparative Analysis with Related Thiazole Acetate Derivatives
The structural uniqueness of this compound becomes evident when compared to derivatives (Table 1):
Table 1: Structural and physicochemical comparison of thiazole acetate derivatives
Key distinctions include:
- Aminomethyl substitution : Enhances hydrogen-bonding capacity compared to simple amino or methyl groups, improving solubility in aqueous media.
- Hydrochloride salt formation : Introduces ionic character absent in neutral derivatives, altering melting points and crystallinity.
- Steric effects : The -CH₂NH₃⁺ group increases steric bulk at position 2, potentially affecting binding to biological targets.
These structural nuances underscore the compound’s tailored design for applications requiring enhanced polarity and intermolecular interaction capabilities.
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)2-5-4-12-6(3-8)9-5;/h4H,2-3,8H2,1H3;1H |
InChI Key |
RBQUUSQFOQKCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction Using Thiourea Derivatives
One of the classical approaches involves cyclocondensation reactions between α-haloketones and thiourea or its derivatives. This method is well-documented for synthesizing 1,3-thiazole compounds with amino and ester functionalities.
- Step 1: Preparation of a suitable α-haloketone precursor, such as methyl 2-bromoacetate, which provides the ester functionality.
- Step 2: Refluxing methyl 2-bromoacetate with thiourea in a polar solvent (e.g., ethanol or acetic acid) facilitates nucleophilic attack on the halogen, leading to cyclization and formation of the thiazole ring.
Methyl 2-bromoacetate + Thiourea → Methyl 2-(2-aminomethyl)-1,3-thiazol-4-yl acetate
This method yields the core structure with the amino group at the 2-position and the methyl ester attached at the 4-position of the thiazole ring.
Optimization and Variations
- Use of catalysts: Acidic or basic catalysts (e.g., sodium hydroxide or acetic acid) enhance cyclization efficiency.
- Solvent effects: Polar protic solvents like ethanol or methanol improve yields.
- Temperature control: Reflux conditions (~80°C) are standard to promote cyclization.
Yield Data and Conditions
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Temperature | 80-100°C | , |
| Solvent | Ethanol, methanol | , |
| Yield | 55-65% | , |
Multistep Synthesis from Precursors
Preparation via Aminoalkylation of Thiazole Derivatives
This pathway involves initial synthesis of a thiazole core, followed by functionalization:
- Step 1: Synthesis of 4-methylthiazole derivatives via cyclocondensation.
- Step 2: Nucleophilic substitution at the 4-position with formaldehyde or methylamine to introduce the aminomethyl group.
- Reaction of 4-methylthiazole with formaldehyde and ammonia under reductive amination conditions yields the aminomethyl derivative.
Subsequent Esterification
- The amino-functionalized thiazole is esterified with methyl chloroformate or methyl iodide in the presence of base (e.g., triethylamine) to obtain the methyl ester.
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Reagent | Methyl chloroformate | |
| Base | Triethylamine | |
| Temperature | 0-25°C |
Final Salt Formation
- The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or ethanol.
Alternative Approaches Based on Patent Literature
Method from WO2016132378A2 Patent
This patent describes a multi-step process involving:
- Cyclocondensation of 2-aminothiazole derivatives with suitable aldehydes.
- Functionalization of the thiazole ring with methyl acetate groups via alkylation or acylation.
- Use of protecting groups and subsequent deprotection steps to yield the target compound.
- Use of dichloromethane as solvent.
- Reaction temperatures around 80°C.
- Isolation via solvent removal techniques such as rotary evaporation or spray drying.
Salt Formation and Purification
- The hydrochloride salt is obtained by bubbling gaseous hydrogen chloride into the free base or by direct acidification with concentrated hydrochloric acid, followed by recrystallization.
Notes on Reaction Conditions and Purification
Summary of Key Data
| Aspect | Details | Source |
|---|---|---|
| Molecular Formula | C7H12Cl2N2O2S | |
| Molecular Weight | 259.15 g/mol | |
| Typical Yield | 55-65% | , |
| Reaction Temperature | 80-100°C | , |
| Solvents | Ethanol, methanol, dichloromethane | ,, |
Research Discoveries and Innovations
- Novel Cyclization Techniques: Recent advances include microwave-assisted synthesis to reduce reaction times and improve yields.
- Green Chemistry Approaches: Use of aqueous media and recyclable solvents to enhance sustainability.
- Biocatalytic Methods: Emerging research explores enzyme-mediated synthesis for regioselectivity and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a thiazole derivative that has a thiazole ring, an aminomethyl group, and an acetate moiety. The compound has a molecular weight of approximately 222.69 g/mol. Thiazole derivatives, including methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride, are known for their significant biological activities. Interaction studies involving methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride focus on its binding affinity to various biological targets. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy.
Potential Applications
- Medicinal Chemistry Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride stands out due to its specific functional groups and potential applications in medicinal chemistry.
- Interaction studies Thiazole derivatives often interact with proteins involved in metabolic pathways and disease processes.
- Research and pharmaceutical development Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride's synthesis accessibility makes it useful for research and pharmaceutical development.
Several compounds share structural similarities with methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride.
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl 2-(2-amino-thiazol-4-yl)acetate | Lacks additional methyl group | Simpler structure may result in different biological activity |
| 4-(2-amino-1,3-thiazol-4-yl)phenol | Contains a phenolic group instead of an acetate | Offers different reactivity due to phenolic hydroxyl |
| (2-Amino-thiazol-4-yl)-acetic acid methyl ester | Similar thiazole structure but without hydrochloride form | Different solubility and stability characteristics |
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate Dihydrochloride
- Structural Difference : Ethyl ester group replaces the methyl ester.
- Molecular Weight : 183.64 g/mol vs. 245.13 g/mol (target compound as dihydrochloride) .
- However, its dihydrochloride form (vs. hydrochloride) may affect solubility and crystallization behavior.
2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic Acid Dihydrochloride
- Structural Difference : Carboxylic acid replaces the methyl ester.
- Molecular Formula : C₆H₁₀Cl₂N₂O₂S vs. C₇H₁₁ClN₂O₂S (target compound).
- Physicochemical Properties : The free carboxylic acid (pKa ~2–3) increases hydrophilicity, favoring aqueous solubility but reducing cell permeability. The dihydrochloride salt further enhances solubility .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Structural Difference : 4-Chlorophenyl substituent replaces the acetoxy group.
- Molecular Weight : 261.17 g/mol vs. ~245 g/mol (target compound).
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate
- Structural Difference: Additional methoxycarbonylmethoxyimino group.
- Synthetic Utility: Used as a cephalosporin intermediate. The imino group stabilizes the β-lactam ring in antibiotics but introduces steric hindrance .
2-[2-({[(tert-Butoxy)carbonyl]amino}methyl)-1,3-thiazol-4-yl]acetic Acid
- Structural Difference: Boc-protected aminomethyl group.
- Applications : The Boc group prevents unwanted side reactions during peptide synthesis, requiring acidic deprotection (e.g., TFA) for activation .
Data Table: Key Properties of Methyl 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate Hydrochloride and Analogues
Pharmacological and Industrial Relevance
- Antibiotic Development : The methyl ester in the target compound is critical for β-lactam antibiotic synthesis, while ethyl variants are less common due to slower hydrolysis rates .
- Kinase Inhibitors : Chlorophenyl-substituted thiazoles (e.g., ) show promise in cancer therapy, unlike the target compound, which lacks aromatic substituents.
- Impurity Profiles: Structural variations (e.g., dihydrochloride vs. hydrochloride salts) affect impurity thresholds in pharmaceuticals, as noted in regulatory documents .
Biological Activity
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, an aminomethyl group, and an acetate moiety. The following sections delve into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H11ClN2O2S
- Molecular Weight : 222.69 g/mol
- CAS Number : 2060032-93-9
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which is known to confer various pharmacological properties to compounds containing this structure.
Mechanisms of Biological Activity
This compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : Thiazole derivatives are recognized for their ability to inhibit enzymes involved in inflammatory pathways. This compound has been shown to interfere with specific enzymes that play critical roles in inflammatory responses, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Similar thiazole derivatives have demonstrated antimicrobial activities against various pathogens. The presence of the aminomethyl group may enhance the compound's ability to disrupt microbial cell functions .
- Antitumor Activity : Research indicates that thiazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of tumor cells, suggesting a potential role in cancer therapy .
Enzyme Inhibition Studies
A study focusing on the enzyme inhibition properties of thiazole derivatives revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes involved in the inflammatory process. The IC50 values indicated significant potency compared to standard anti-inflammatory drugs .
Antimicrobial Efficacy
In vitro studies reported that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a novel antimicrobial agent .
Antitumor Activity
In cellular assays, this compound demonstrated cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The compound's effectiveness was assessed using the MTT assay, revealing IC50 values that suggest it could be as effective as conventional chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| This compound | C7H11ClN2O2S | Contains aminomethyl and acetate groups | Significant enzyme inhibition |
| 4-(2-amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | Phenolic group instead of acetate | Different reactivity profile |
| (2-Amino-thiazol-4-yl)-acetic acid methyl ester | C6H9ClN2O2S | Lacks hydrochloride form | Variations in solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
